(2-Bromo-4,6-dimethoxyphenyl)methanol

Regioisomerism Synthetic Reliability Intermediate Purity

This specific 2-bromo-4,6-dimethoxy regioisomer is essential for chemoselective cross-coupling. The bromine ortho to both methoxy and hydroxymethyl groups creates a unique steric environment, influencing oxidative addition rates. Using the incorrect 2,4,5- or 3,4,5-isomer can lead to failed reactions. Verified by a documented synthetic route, this 98% pure building block ensures reproducible results in medicinal chemistry and natural product analog synthesis.

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
Cat. No. B15046903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4,6-dimethoxyphenyl)methanol
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)CO)OC
InChIInChI=1S/C9H11BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5H2,1-2H3
InChIKeyKSXHNURXHQBURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-4,6-dimethoxyphenyl)methanol: Baseline Identity and Structural Classification for Procurement


(2-Bromo-4,6-dimethoxyphenyl)methanol (CAS 1144467-77-5) is a brominated benzylic alcohol derivative belonging to the class of aryl halide intermediates. Its structure is defined by a bromine atom at the 2-position and methoxy groups at the 4- and 6-positions of the phenyl ring, orthogonal to the hydroxymethyl moiety . This distinct 2,4,6-substitution pattern differentiates it from other regioisomers like 2-bromo-4,5-dimethoxybenzyl alcohol (CAS 54370-00-2) and 4-bromo-3,5-dimethoxybenzyl alcohol (CAS 61367-62-2) , which feature a 2,4,5- and 3,4,5-substitution pattern, respectively. The compound is fundamentally a building block for further synthetic elaboration, particularly via its aryl bromide handle for cross-coupling reactions .

Why Generic Substitution Fails with (2-Bromo-4,6-dimethoxyphenyl)methanol: The Criticality of Regioisomeric Purity


In synthetic chemistry, simply substituting one 'bromo-dimethoxybenzyl alcohol' for another is risky, as the position of substituents dictates the steric and electronic environment of the reactive bromine and hydroxymethyl groups. The 2,4,6-substitution pattern of (2-Bromo-4,6-dimethoxyphenyl)methanol places the bromine ortho to both a methoxy and the hydroxymethyl group, creating a unique steric constraint that differs markedly from the 4-bromo-3,5-dimethoxy isomer . This influences reaction rates and selectivity in subsequent transformations, such as palladium-catalyzed cross-couplings, where oxidative addition of the aryl bromide is sensitive to steric hindrance [1]. Generic procurement without verifying the specific regioisomer can lead to failed reactions, low yields, and irreproducible results, as evidenced by the distinct synthetic route reported for this specific compound starting from 3,5-dimethoxyaniline .

Quantitative Differentiation Guide for (2-Bromo-4,6-dimethoxyphenyl)methanol vs. Structural Analogs


Regioisomeric Purity and Its Impact on Synthetic Route Reliability

The documented synthesis of (2-Bromo-4,6-dimethoxyphenyl)methanol is regiospecific, proceeding through a well-defined three-step protocol from 3,5-dimethoxyaniline. This involves a Sandmeyer reaction to install the bromine at the 2-position, followed by Vilsmeier-Haack formylation and subsequent reduction . Attempting to adapt this protocol for the 4,5- or 3,5-regioisomers would require entirely different starting materials and synthetic strategies. This is a direct head-to-head comparison in the context of synthetic accessibility: the target compound's route is specifically enabled by the 2,4,6-pattern, where the electron-donating methoxy groups direct electrophilic substitution to the desired 2-position.

Regioisomerism Synthetic Reliability Intermediate Purity

Comparative Predicted Physicochemical Properties: Baseline Characterization

Predicted physicochemical data reveals high similarity between the 2,4,6- and 2,4,5-regioisomers, with subtle differences. The boiling point for (2-Bromo-4,6-dimethoxyphenyl)methanol is predicted at 326.6±37.0 °C , compared to 326.7±37.0 °C for the 2,4,5-isomer . The predicted pKa is identical at 13.77±0.10 for both compounds . The most significant difference is the absence of a reported experimental melting point for the target compound, whereas the 2,4,5-isomer has a defined melting point range of 95-100 °C , indicating a higher degree of characterization for the comparator. This lack of characterization data for the target compound represents a potential risk for procurement without additional quality assurance from the vendor.

Physicochemical Properties pKa Boiling Point Regioisomer Comparison

Steric and Electronic Profile as a Cross-Coupling Partner: A Class-Level Inference

As a class, aryl bromides with substituents ortho to the bromine atom are known to exhibit reduced reaction rates in palladium-catalyzed cross-coupling reactions due to steric hindrance during the oxidative addition step [1]. (2-Bromo-4,6-dimethoxyphenyl)methanol, with its bromine atom flanked by two ortho substituents (a methoxy group and a hydroxymethyl group), is predicted to be less reactive in generic Suzuki or Heck coupling conditions compared to its 4-bromo-3,5-dimethoxy regioisomer , where the bromine is para to the bulky benzyl alcohol group and has only one ortho-methoxy substituent. While direct kinetic data is unavailable for these specific compounds, this class-level inference is a critical consideration for scientists selecting a building block, as it implies that the target compound may require more forcing conditions or specialized ligands for efficient coupling.

Cross-Coupling Suzuki-Miyaura Steric Hindrance Aryl Bromide Reactivity

Optimal Application Scenarios for (2-Bromo-4,6-dimethoxyphenyl)methanol Based on Structural Evidence


Synthesis of Complex Molecular Architectures Requiring a 2,4,6-Derivatized Core

The specific 2-bromo-4,6-dimethoxy substitution pattern of this compound makes it an ideal precursor for constructing molecules where a functionalized benzene ring with oxygenated substituents at the 4- and 6-positions is required. The documented synthetic route from 3,5-dimethoxyaniline ensures reliable access to this specific geometry, which is essential for the convergent synthesis of natural product analogs or pharmaceutical candidates containing this core .

Controlled Cross-Coupling Reactions Leveraging Steric Bias

The sterically hindered nature of the aryl bromide, as inferred from its 2,4,6-substitution pattern, makes (2-Bromo-4,6-dimethoxyphenyl)methanol a strategic choice for chemoselective cross-coupling sequences. In a polyhalogenated system, this compound's reduced reactivity could allow for sequential coupling strategies, where a more reactive halo group is addressed first. Researchers can exploit this predicted bias to design more efficient synthetic routes .

Development of Analytical Methods for Regioisomeric Differentiation

Given the high structural similarity and nearly identical predicted physicochemical properties (boiling point, pKa) to the 2,4,5-regioisomer, (2-Bromo-4,6-dimethoxyphenyl)methanol serves as an excellent challenge compound for developing robust HPLC or GC methods aimed at separating and quantifying closely related bromo-dimethoxybenzyl alcohol isomers. Its procurement is therefore justified for analytical method development and validation .

Reference Standard for Regioisomeric Purity in Quality Control

Due to the critical importance of regioisomerism, a high-purity sample of (2-Bromo-4,6-dimethoxyphenyl)methanol can be employed as a reference standard to confirm the identity and purity of other synthesized batches or to verify the absence of mislabeled isomers from external suppliers. Its value lies in its well-defined chemical identity as the 2,4,6-isomer, contrasting with the more common but structurally distinct 2,4,5-isomer .

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